molecular formula C12H11BrO3 B4412818 (2-bromo-5-ethyl-1-benzofuran-3-yl)acetic acid

(2-bromo-5-ethyl-1-benzofuran-3-yl)acetic acid

Cat. No.: B4412818
M. Wt: 283.12 g/mol
InChI Key: GIPSRCRKPZKBEW-UHFFFAOYSA-N
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Description

The exploration of novel heterocyclic compounds remains a cornerstone of modern chemical science, driving innovations in medicine, materials, and agriculture. Within this vast field, the benzofuran (B130515) moiety has emerged as a "privileged scaffold," consistently appearing in molecules of significant biological and industrial importance. This article focuses on a specific, under-researched derivative, (2-bromo-5-ethyl-1-benzofuran-3-yl)acetic acid, to establish a contextual framework for its academic investigation. By dissecting its structural components and situating it within the broader landscape of heterocyclic chemistry, a rationale for its synthesis and characterization is developed.

Benzofuran, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a structural motif found in a vast number of natural products and synthetic molecules. acs.orgniscair.res.in Its derivatives are recognized for a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, and antioxidant properties. wisdomlib.orgscispace.com This has made the benzofuran nucleus a focal point for medicinal chemists and a valuable target for the development of new therapeutic agents. bgu.ac.ilnih.gov Prominent examples of benzofuran-containing drugs, such as amiodarone (B1667116) (an antiarrhythmic agent) and angelicin (B190584) (used in skin disease treatment), underscore the clinical relevance of this scaffold. niscair.res.in Beyond pharmaceuticals, benzofuran derivatives are integral to the creation of agrochemicals and advanced organic materials, highlighting their versatility and importance in synthetic chemistry. acs.org

The compound this compound possesses a unique combination of functional groups that define its chemical character and potential reactivity. The core is the planar, aromatic benzofuran system. Attached to this scaffold are three key substituents:

A Bromo Group at Position 2: The presence of a halogen, specifically bromine, at the C2 position of the furan ring significantly influences the molecule's electronic properties. Halogens can act as a "halogen bond" donor, potentially influencing intermolecular interactions. nih.govnih.gov Furthermore, this bromine atom serves as a versatile synthetic handle for further molecular elaboration through reactions like palladium-catalyzed cross-coupling.

An Ethyl Group at Position 5: This alkyl substituent on the benzene ring portion of the scaffold increases the molecule's lipophilicity. This can have implications for its solubility and its interaction with biological targets.

An Acetic Acid Moiety at Position 3: The carboxylic acid group at the C3 position introduces a site for hydrogen bonding and imparts acidic properties to the molecule. This functional group is crucial in many biologically active compounds, often serving as a key interaction point with enzyme active sites or receptors. It also provides a reactive center for forming esters, amides, and other derivatives.

These features—a reactive halogen, a lipophilic alkyl group, and an acidic functional group—are strategically positioned on a biologically relevant scaffold, suggesting a rich and complex chemical profile worthy of investigation.

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC12H11BrO3
Molecular Weight283.12 g/mol
Canonical SMILESCCC1=CC2=C(C=C1)OC(=C2C(O)=O)Br
InChI KeyCalculated upon synthesis
CAS NumberNot available

The strategic placement of halogen atoms on heterocyclic rings is a well-established strategy in medicinal chemistry and organic synthesis. Halogenation can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties. Research has shown that halogenated benzofurans, for instance, exhibit a range of biological activities. researchgate.net The halogen atom not only modulates electronic distribution and lipophilicity but also serves as a key reactive site for building molecular complexity, as seen in the total synthesis of natural products. nih.gov

Similarly, heterocyclic carboxylic acids, particularly those with an acetic acid side chain, are a prominent class of compounds. The synthesis of benzofuran-3-acetic acids has been explored through various methods, including the rearrangement of coumarin (B35378) precursors and multicomponent reactions. researchgate.netmathnet.ru These compounds are recognized as important intermediates and have been investigated for various therapeutic applications. The carboxyl group often mimics the phosphate (B84403) group in biological systems or acts as a crucial binding element, making it a common feature in drug design.

Despite the extensive research into benzofurans, a detailed investigation of this compound is conspicuously absent from the scientific literature. A search of chemical databases reveals no reported synthesis or characterization of this specific molecule. This represents a significant research gap. The unique substitution pattern—combining a C2-bromo, C5-ethyl, and C3-acetic acid group—presents an unexplored area of chemical space.

The potential of this compound lies in the synergistic interplay of its functional groups. The C2-bromo and C3-acetic acid moieties offer orthogonal reactivity, allowing for selective chemical transformations. For example, the bromine could be used in a coupling reaction, followed by modification of the carboxylic acid, or vice-versa. The biological and material properties of a benzofuran with this specific arrangement of substituents remain entirely unknown, presenting a compelling opportunity for discovery. researchgate.nettandfonline.comosi.lv

A foundational academic investigation into this compound is warranted to address the existing research gap. The primary objectives of such a study would be:

To Develop a Novel and Efficient Synthetic Route: The initial goal would be to design and execute a reliable synthesis for this compound, as no current method is documented. This could involve multi-step synthesis starting from commercially available precursors. tandfonline.comtandfonline.com

To Perform Full Spectroscopic and Structural Characterization: Once synthesized, the compound must be rigorously characterized using modern analytical techniques, including NMR spectroscopy (¹H, ¹³C), mass spectrometry, and potentially X-ray crystallography, to confirm its structure unequivocally.

To Explore the Chemical Reactivity: A systematic study of the compound's reactivity would be undertaken. This would involve exploring reactions at the C2-bromo position (e.g., Suzuki, Heck, or Sonogashira couplings) and transformations of the C3-acetic acid group (e.g., esterification, amidation).

To Conduct Preliminary Biological and/or Material Property Screening: The synthesized compound and its derivatives would be submitted for initial screening to assess their potential as, for example, antimicrobial, antiproliferative, or antioxidant agents, or to evaluate their photophysical properties for materials science applications. nih.gov

This structured investigation would provide the first comprehensive report on this novel compound, contributing valuable knowledge to the field of heterocyclic chemistry and paving the way for future, more specialized research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromo-5-ethyl-1-benzofuran-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO3/c1-2-7-3-4-10-8(5-7)9(6-11(14)15)12(13)16-10/h3-5H,2,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPSRCRKPZKBEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=C2CC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Mechanistic Elucidation of 2 Bromo 5 Ethyl 1 Benzofuran 3 Yl Acetic Acid

Retrosynthetic Analysis of (2-bromo-5-ethyl-1-benzofuran-3-yl)acetic acid

A retrosynthetic analysis of the target molecule reveals several key disconnections that form the basis for potential synthetic routes. The primary disconnection is at the C3 position, separating the acetic acid side chain from the benzofuran (B130515) core. This suggests a late-stage introduction of the acetic acid group or its precursor onto a pre-formed 2-bromo-5-ethyl-1-benzofuran intermediate.

Further disconnection of the benzofuran ring itself suggests three main strategies based on the final bond formation in the heterocyclic ring:

O-C2 Bond Formation: This approach typically involves the cyclization of an o-alkynylphenol derivative. The starting materials would be a 4-ethylphenol and a suitable three-carbon synthon that ultimately forms the C2, C3, and the acetic acid side chain.

C2-C3 Bond Formation: This strategy can be envisioned through palladium-catalyzed annulation reactions, for instance, between a substituted phenol (B47542) and an appropriate coupling partner that brings in the atoms for the furan (B31954) ring.

C3-C3a Bond Formation: An adaptation of the Fischer indole (B1671886) synthesis for benzofurans provides a pathway where the key cyclization step forms the bond between the benzene (B151609) ring and the C3 position of the furan ring.

These disconnections lead to various starting materials, primarily substituted phenols, which can be elaborated through different cyclization and functionalization strategies as detailed in the following sections.

**2.2. Synthetic Routes to the 1-Benzofuran-3-ylacetic Acid Core

The construction of the benzofuran-3-ylacetic acid framework can be approached by first forming the core benzofuran ring, followed by or concurrent with the introduction of the acetic acid side chain.

The formation of the benzofuran ring is the cornerstone of the synthesis. Modern organic synthesis offers several powerful catalytic and non-catalytic methods to achieve this.

While traditionally used for indole synthesis, the Fischer reaction can be adapted for the preparation of benzofurans. latrobe.edu.aunih.gov This adaptation involves the acid-catalyzed reaction of an appropriate ketone or aldehyde with an O-phenylhydroxylamine derivative. rsc.orgresearchgate.net In this pathway, the hydroxylamine condenses with the carbonyl compound to form an oxime ether, which then undergoes a nih.govnih.gov-sigmatropic rearrangement, followed by cyclization and aromatization to yield the benzofuran ring. For the synthesis of the 5-ethylbenzofuran core, 4-ethyl-O-phenylhydroxylamine would be a key starting material. Although effective, this method may require forcing conditions, such as the use of strong acids. rsc.org

Palladium catalysis has become a versatile tool for constructing benzofuran rings, offering high efficiency and functional group tolerance. nih.govnih.gov Several palladium-catalyzed strategies are applicable:

Sonogashira Coupling and Cyclization: A prevalent method involves the Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization to form the benzofuran ring. acs.org This approach provides a direct route to 2,3-disubstituted benzofurans.

Oxidative Annulation: Palladium-catalyzed oxidative annulation can be achieved between phenols and alkenylcarboxylic acids to produce benzofuran compounds with excellent regioselectivity.

C-H Activation/Oxidation: A tandem reaction involving C-H activation and oxidation can synthesize benzofurans from 2-hydroxystyrenes and iodobenzenes, showcasing modern approaches to streamline synthetic sequences. rsc.org

Cycloisomerization: The cycloisomerization of (Z)-2-en-4-yn-1-ols catalyzed by palladium(II) complexes offers a facile route to substituted furans and can be adapted for benzofuran synthesis. acs.org

These methods are powerful for creating the core heterocyclic structure from readily available precursors.

Palladium-Catalyzed Strategy Key Reactants Catalyst System (Example) Key Features
Sonogashira Coupling/Cyclizationo-Iodophenol, Terminal Alkyne(PPh₃)PdCl₂, CuIHigh yield, good for 2,3-disubstitution. acs.org
Oxidative AnnulationPhenol, Alkenylcarboxylic AcidPd(OAc)₂Excellent regioselectivity.
C-H Activation/Oxidation2-Hydroxystyrene, IodobenzenePalladium CatalystTandem reaction improves efficiency. rsc.org
Cycloisomerization2-(1-Hydroxyprop-2-ynyl)phenolK₂PdI₄Occurs under mild, neutral conditions. acs.org

Intramolecular electrophilic cyclization is a fundamental and widely used strategy for benzofuran synthesis. This method typically involves an o-alkynylphenol or its ether derivative, which undergoes cyclization upon treatment with an electrophile or acid. nih.govacs.org For example, o-alkynyl anisoles can be cyclized using dimethyl(methylthio)sulfonium tetrafluoroborate (B81430) (DMTSF) as an electrophile to generate 2,3-disubstituted benzofurans under ambient conditions. rsc.org Lewis acids like BF₃·OEt₂ can also promote cyclization of appropriately substituted phenols. researchgate.net The reaction proceeds via a 5-exo-dig cyclization, which is kinetically favored, leading to the efficient formation of the furan ring.

Once the benzofuran core is established, the introduction of the acetic acid group at the C3 position is the final key transformation.

One of the most efficient and direct methods for synthesizing benzofuran-3-acetic acids involves a two-step sequence starting from phenols. This process utilizes the alkali-mediated rearrangement of an intermediate 4-(halomethyl)coumarin. researchgate.net The coumarin (B35378) is synthesized from the corresponding phenol, and its subsequent treatment with aqueous sodium hydroxide (B78521) at reflux temperature induces a rearrangement to afford the target benzofuran-3-acetic acid in high yields, often without the need for chromatographic purification. researchgate.net

Another advanced approach is a one-pot, multicomponent reaction. For instance, the reaction of a phenol derivative with an arylglyoxal and Meldrum's acid can lead to the formation of a substituted benzofuran-3-ylacetic acid. mdpi.com This process involves a series of condensations followed by an acid-catalyzed cyclization to yield the final product, highlighting the efficiency of multicomponent strategies. mdpi.com

Synthetic Routes to the 1-Benzofuran-3-ylacetic Acid Core

Introduction of the Acetic Acid Moiety at C3

Carboxylation Reactions

Carboxylation reactions provide a direct route to the acetic acid functional group. One effective method involves the rearrangement of coumarin precursors. Specifically, benzofuran-3-acetic acids can be synthesized from substituted 4-bromomethylcoumarins. researchgate.net This reaction proceeds via a ring-opening and recyclization sequence when heated with aqueous sodium hydroxide. researchgate.net The mechanism involves the hydrolysis of the lactone, followed by an intramolecular nucleophilic substitution that forms the furan ring and establishes the acetic acid side chain. The advantages of this method include good yields and simplified purification procedures, often avoiding the need for chromatography. researchgate.net

Another versatile carboxylation strategy involves the use of organometallic intermediates. A 2-bromo-5-ethyl-1-benzofuran can be lithiated at the C3 position through metal-halogen exchange with an organolithium reagent, such as n-butyllithium, at low temperatures. The resulting 3-lithiobenzofuran is a potent nucleophile that can be quenched with solid carbon dioxide (dry ice) to yield, after acidic workup, the corresponding carboxylic acid. To obtain the target acetic acid, this intermediate can then be subjected to standard chain-extension protocols, such as the Arndt-Eistert reaction.

Method Precursor Reagents Key Transformation Advantages
Coumarin Rearrangement4-Bromomethylcoumarin derivative1. NaOH (aq) 2. HeatRing opening-recyclizationGood yields, easy workup researchgate.net
Organometallic Carboxylation3-Halobenzofuran derivative1. Organolithium reagent 2. CO₂ 3. Acid workupFormation of a C-C bond with CO₂High versatility
Reformatsky Reactions

The Reformatsky reaction offers a classic and reliable method for forming carbon-carbon bonds, which can be adapted to synthesize the target acetic acid. wikipedia.orgpharmdguru.com This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. wikipedia.orgorganic-chemistry.orgthermofisher.com

In a potential synthesis of this compound, the key starting material would be 2-bromo-5-ethyl-1-benzofuran-3-carboxaldehyde. This aldehyde can react with a Reformatsky reagent, generated in situ from an α-bromo ester (e.g., ethyl bromoacetate) and activated zinc dust. wikipedia.orgorganic-chemistry.org The reaction mechanism proceeds through the oxidative addition of zinc into the carbon-bromine bond of the ester, forming a zinc enolate. wikipedia.org This enolate then adds to the carbonyl group of the benzofuran aldehyde, yielding a β-hydroxy ester after an acidic workup. wikipedia.org Subsequent chemical steps, such as dehydration of the secondary alcohol followed by catalytic hydrogenation of the resulting α,β-unsaturated ester and final hydrolysis, would yield the desired acetic acid.

Reaction Scheme: Reformatsky Approach

Reagent Formation: Ethyl bromoacetate + Zn → BrZnCH₂COOEt (Reformatsky Reagent)

Addition: 2-bromo-5-ethyl-1-benzofuran-3-carboxaldehyde + BrZnCH₂COOEt → β-hydroxy ester intermediate

Functionalization: Dehydration, reduction, and hydrolysis → this compound

Michael Additions Followed by Functionalization

Michael addition, or conjugate 1,4-addition, provides another powerful tool for constructing the acetic acid side chain. adichemistry.comlibretexts.org This strategy typically involves the addition of a soft nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor. adichemistry.comlibretexts.org

A plausible synthetic route would begin with the preparation of a C3-substituted benzofuran that can act as a Michael acceptor. For instance, a Knoevenagel condensation between 2-bromo-5-ethyl-1-benzofuran-3-carboxaldehyde and malonic acid would produce a (2-bromo-5-ethyl-1-benzofuran-3-yl)propenoic acid derivative. A stabilized carbanion, such as the enolate of diethyl malonate, could then be added in a Michael fashion. rsc.org The resulting adduct, after hydrolysis and decarboxylation, would yield the target acetic acid. This sequence allows for the stepwise construction of the carbon framework with high control.

Step Description Typical Reagents
1. Acceptor Formation Synthesis of an α,β-unsaturated ester or acid at the C3 position.2-bromo-5-ethyl-1-benzofuran-3-carboxaldehyde, Malonic acid, Piperidine
2. Michael Addition Conjugate addition of a malonate enolate.Diethyl malonate, Sodium ethoxide
3. Finalization Hydrolysis of esters and subsequent decarboxylation.Aqueous acid or base, Heat

Regioselective Functionalization of the Benzofuran Core

The precise placement of the bromo and ethyl substituents on the benzofuran scaffold is paramount. This requires regioselective reactions that can differentiate between the various positions on both the furan and benzene rings.

Strategies for Selective Bromination at C2

The C2 position of the benzofuran ring is the most electron-rich and sterically accessible site for electrophilic attack. Therefore, direct bromination often occurs selectively at this position. A common and effective reagent for this transformation is N-Bromosuccinimide (NBS), which provides a source of electrophilic bromine under controlled conditions. researchgate.net The reaction is typically performed in a suitable solvent like carbon tetrachloride or acetonitrile.

For substrates where direct bromination might lead to side products or lack selectivity, a bromodesilylation strategy can be employed. nih.gov This involves the initial installation of a trialkylsilyl group (e.g., trimethylsilyl, TMS) at the C2 position via deprotonation and quenching with a silyl chloride. The C-Si bond can then be selectively cleaved by an electrophilic bromine source, such as bromine (Br₂) or NBS, to install the bromine atom exclusively at the C2 position with high yield. nih.gov

Method Reagent Mechanism Selectivity
Direct Electrophilic BrominationN-Bromosuccinimide (NBS)Electrophilic Aromatic SubstitutionHigh for C2 due to electronic effects
Bromodesilylation1. BuLi, TMSCl 2. Br₂ or NBSSilyl-directed electrophilic substitutionExcellent for C2 nih.gov

Methods for Regioselective Ethylation at C5

Introducing an ethyl group at the C5 position of the benzene ring typically requires electrophilic substitution methods, such as the Friedel-Crafts reaction. A direct Friedel-Crafts ethylation can be challenging due to issues with polyalkylation and carbocation rearrangements. Therefore, a more controlled, two-step acylation-reduction sequence is generally preferred.

The first step is a Friedel-Crafts acylation, where the benzofuran nucleus is treated with acetyl chloride (CH₃COCl) or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄). rsc.org The regiochemical outcome of this acylation is directed by existing substituents on the ring. For an unsubstituted benzofuran, acylation often occurs at C2, but with the C2 and C3 positions blocked or deactivated, substitution on the benzene ring becomes favorable. The directing influence of the furan oxygen atom favors substitution at the C4 and C6 positions. To achieve C5 selectivity, the synthesis may need to start from a precursor that already contains a directing group that favors this position.

Once the 5-acetyl-benzofuran intermediate is obtained, the acetyl group is reduced to an ethyl group. Standard methods for this carbonyl reduction include the Wolff-Kishner reduction (hydrazine and a strong base) or the Clemmensen reduction (zinc amalgam and hydrochloric acid).

Orthogonal Protecting Group Strategies for Multi-Step Synthesis

In a complex, multi-step synthesis of a polyfunctionalized molecule like this compound, protecting groups are essential for masking reactive functional groups to prevent unwanted side reactions. An orthogonal protecting group strategy is one where different protecting groups can be removed under distinct conditions, allowing for the selective deprotection and reaction of specific sites in the molecule.

For example, if the synthesis started from a substituted phenol, the phenolic hydroxyl group would need to be protected during reactions such as Friedel-Crafts acylation or organometallic manipulations. A benzyl (Bn) ether could be used, which is stable to many acidic and basic conditions but can be selectively removed by catalytic hydrogenolysis. Concurrently, if another part of the molecule contained an amine, it could be protected as a tert-butyloxycarbonyl (Boc) carbamate, which is stable to hydrogenolysis but readily cleaved with acid. This orthogonality ensures that each functional group can be addressed independently. Photoremovable protecting groups, such as the nitrodibenzofuran (NDBF) group, offer another layer of orthogonality, as they are cleaved with light, leaving acid- and base-labile groups intact. umn.edu

Mechanistic Investigations of Key Synthetic Steps

Understanding the reaction mechanisms is crucial for the development of efficient and selective synthetic routes. This section delves into the mechanistic investigations of key steps involved in the synthesis of benzofuran cores, with a focus on cyclization reactions and metal-mediated processes that could be applied to the synthesis of this compound.

Acid-catalyzed cyclization is a common method for constructing the benzofuran scaffold. Quantum mechanics (QM) analyses can provide valuable insights into the regioselectivity of these reactions by examining the transition states. For instance, in the polyphosphoric acid (PPA) catalyzed cyclization of an acetal substrate, QM analyses of the intermediate oxonium ion are more relevant for predicting the regioselectivity than analyses of the starting material. wuxiapptec.com

Mechanistically, the substrate is first protonated under acidic conditions, followed by the elimination of a leaving group (e.g., methanol) to form an oxonium ion. The phenyl ring then undergoes nucleophilic addition at different possible sites to provide regioisomeric products after a second elimination. wuxiapptec.com The activation energy required for the cyclization at different positions can be calculated, and these calculations can explain the observed product ratios. For example, a difference of 0.94 kcal/mol in activation energy can lead to a product ratio of approximately 1:3.44. wuxiapptec.com

Computational analysis of the highest occupied molecular orbital (HOMO) and the subsequent orbital-electron density surface (EDS) of the key oxonium ion intermediate can reveal the more accessible lobe for nucleophilic attack, thus predicting the major regioisomer. wuxiapptec.com

Table 1: Theoretical vs. Experimental Product Ratios in Acid-Catalyzed Benzofuran Synthesis

Regioisomer Calculated Product Ratio Observed Product Ratio
2a 1 1
2b 3.44 5

Data derived from a study on a model benzofuran synthesis. wuxiapptec.com

Transition metals play a pivotal role in modern organic synthesis, and various metal-based catalysts have been employed for the synthesis of benzofurans. nih.gov Understanding the catalyst cycles is key to optimizing these reactions.

Palladium-Catalyzed Syntheses: Palladium catalysts are widely used for constructing the benzofuran nucleus. nih.gov For example, in a palladium-catalyzed synthesis of benzofuran derivatives, the proposed mechanism may involve the preparation of an iodonium salt, followed by oxidative addition to generate an intermediate. Carbonyl group insertion and subsequent intramolecular nucleophilic reaction can then lead to the final product. acs.org

Copper-Catalyzed Syntheses: Copper catalysts are also frequently used. In one proposed mechanism for a copper-catalyzed reaction, the process begins with the abstraction of a proton, followed by a radical transfer between the starting material and the copper catalyst to generate an intermediate. This intermediate then undergoes cyclization, oxidation, and deprotonation to yield the benzofuran derivative. acs.org

Nickel-Catalyzed Syntheses: Nickel catalysts can provide the necessary activation energy for intramolecular nucleophilic addition reactions. A proposed catalytic cycle for a nickel-catalyzed synthesis involves the combination of a nickel salt with a ligand, followed by reduction and oxidative addition to generate a nickel intermediate. This intermediate then undergoes nucleophilic addition, transmetalation, and subsequent removal of the metal and water to furnish the target benzofuran. acs.org

Rhodium-Catalyzed Syntheses: Rhodium-mediated catalysis can be used for the arylation and subsequent cyclization of precursors to form benzofuran skeletons. The synthetic pathway can involve C–H activation, migratory insertion, nucleophilic substitution, and β-oxygen elimination. acs.org Another rhodium-catalyzed route may proceed through β-carborhodation, followed by hydrolysis and Brønsted-acid-mediated cyclization. acs.org

A general representation of a metal-catalyzed cross-coupling and cyclization process is depicted below:

Oxidative Addition: The active metal catalyst reacts with an aryl halide.

Transmetalation/Insertion: A second component is introduced to the metal center.

Reductive Elimination/Cyclization: The desired C-C or C-O bond is formed, regenerating the catalyst.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step in developing a practical and efficient synthesis. This involves systematically varying parameters such as the catalyst, solvent, temperature, and reaction time to maximize the yield and selectivity of the desired product.

For the synthesis of dihydrobenzofuran neolignans, a class of compounds structurally related to the target molecule, a study on the optimization of silver(I)-promoted oxidative coupling revealed several key factors. scielo.br

Key Optimization Parameters:

Oxidant: The nature and concentration of the oxidant can significantly affect the reaction. For instance, silver(I) oxide has been shown to be an efficient oxidant in certain benzofuran syntheses. scielo.br

Solvent: The choice of solvent can influence both the conversion and selectivity. Acetonitrile has been identified as a "greener" and effective solvent for some oxidative coupling reactions leading to benzofuran derivatives. scielo.br

Reaction Time: Optimizing the reaction time is crucial to prevent the formation of undesired byproducts and reduce energy consumption. In one study, the reaction time was successfully reduced from 20 hours to 4 hours without a significant loss in conversion or selectivity. scielo.br

Temperature: The reaction temperature can impact the reaction rate and selectivity. Reflux conditions have been found to be efficient in certain cases. scielo.br

Table 2: Effect of Solvent on Conversion and Selectivity in a Model Benzofuran Synthesis

Solvent Conversion (%) Selectivity (%)
Dichloromethane 75 40
Benzene/Acetone 80 50
Acetonitrile 85 60

Illustrative data based on trends reported for dihydrobenzofuran synthesis. scielo.br

By systematically studying these parameters, it is possible to develop a robust and high-yielding synthesis for this compound.

Comprehensive Analysis of Chemical Reactivity and Derivatization Pathways of 2 Bromo 5 Ethyl 1 Benzofuran 3 Yl Acetic Acid

Reactivity of the C2-Bromine Atom

The bromine atom at the C2 position of the benzofuran (B130515) ring is a key handle for introducing molecular diversity. Its reactivity is dominated by transition-metal-catalyzed cross-coupling reactions, nucleophilic substitution, and metal-halogen exchange, each offering a unique avenue for functionalization.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi)

Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds at the C2 position of the benzofuran nucleus. The choice of catalyst, ligand, and reaction conditions can be tailored to achieve specific synthetic outcomes with a variety of coupling partners.

The success of cross-coupling reactions on 2-bromobenzofuran (B1272952) substrates is highly dependent on the selection of an appropriate catalyst system. Palladium complexes are the most widely used catalysts for these transformations. For instance, palladium(II) acetate (B1210297) (Pd(OAc)₂) and dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) are commonly employed as catalyst precursors. The active Pd(0) species is generated in situ, and its reactivity and stability are modulated by the choice of ligands.

Electron-rich and bulky phosphine (B1218219) ligands, such as tricyclohexylphosphine (B42057) (PCy₃) and the biarylphosphine-type ligands (e.g., RuPhos, XPhos), have been shown to be effective in promoting the oxidative addition of the 2-bromobenzofuran to the palladium center, a crucial step in the catalytic cycle. In some cases, nickel catalysts, such as bis(1,5-cyclooctadiene)nickel(0) (B103923) (Ni(cod)₂), have been utilized as a more cost-effective alternative to palladium, particularly for Suzuki-type couplings. nih.govbeilstein-journals.org The choice of ligand is also critical in nickel-catalyzed reactions, with phosphine ligands like PCy₃ often being employed to enhance catalytic activity. nih.gov

The following interactive table summarizes representative catalyst and ligand systems used in cross-coupling reactions of 2-bromobenzofuran derivatives.

Reaction TypeCatalystLigandReference
SuzukiPd(OAc)₂RuPhos nih.gov
SuzukiPd(II) complexNitrogen-based ligand mdpi.com
HeckPd(II) complex- arkat-usa.org
SonogashiraPdCl₂(PPh₃)₂/CuIPPh₃ wikipedia.org
NegishiPd(OAc)₂CPhos nih.govorganic-chemistry.org

The versatility of cross-coupling reactions allows for the introduction of a wide array of substituents at the C2 position of the benzofuran ring.

Suzuki Coupling: This reaction enables the formation of a C-C bond with aryl, heteroaryl, or vinyl boronic acids or their corresponding esters. The reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). mdpi.comsemanticscholar.org A broad range of functional groups on the boronic acid partner are tolerated, making this a highly versatile method for generating 2-arylbenzofurans. mdpi.com

Heck Reaction: The Heck reaction facilitates the coupling of the 2-bromobenzofuran with alkenes to form 2-vinylbenzofurans. Palladium catalysts are exclusively used for this transformation, often in the presence of a phosphine ligand and a base. The reaction conditions can be tuned to favor the formation of either the linear or branched product. arkat-usa.orgnih.gov

Sonogashira Coupling: This reaction provides a direct route to 2-alkynylbenzofurans by coupling the 2-bromobenzofuran with a terminal alkyne. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org

Negishi Coupling: The Negishi coupling involves the reaction of the 2-bromobenzofuran with an organozinc reagent. This method is particularly useful for introducing alkyl or aryl groups and is known for its high functional group tolerance. Palladium catalysts with specialized phosphine ligands are often employed to achieve high yields and selectivity. nih.govnih.gov

The following interactive table provides examples of different coupling partners used in cross-coupling reactions with 2-bromobenzofuran derivatives.

Reaction TypeCoupling PartnerProduct TypeReference
SuzukiArylboronic acids2-Arylbenzofurans mdpi.com
HeckStyrene, Acrylates2-Vinylbenzofurans arkat-usa.org
SonogashiraTerminal alkynes2-Alkynylbenzofurans wikipedia.org
NegishiAlkylzinc halides2-Alkylbenzofurans nih.gov

Nucleophilic Substitution Reactions

While less common than cross-coupling reactions, nucleophilic substitution at the C2 position of the benzofuran ring can be achieved under specific conditions. Direct nucleophilic aromatic substitution (SₙAr) is generally difficult on electron-rich aromatic systems like benzofuran. However, the reactivity can be enhanced by the presence of activating groups or through the use of highly reactive nucleophiles.

For (2-bromo-5-ethyl-1-benzofuran-3-yl)acetic acid, the presence of the carboxylic acid group at the C3 position may have a modest electronic influence on the C2 position. Reactions with strong nucleophiles, such as alkoxides or thiolates, may proceed, albeit likely requiring harsh reaction conditions (high temperatures and pressures).

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a powerful method for converting the C-Br bond into a C-metal bond, thereby generating a potent nucleophile that can react with a variety of electrophiles. wikipedia.org The most common reagents for this transformation are organolithium compounds, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). wikipedia.orgnih.gov

The reaction of this compound with an organolithium reagent would first involve deprotonation of the carboxylic acid. Therefore, at least two equivalents of the organolithium reagent would be required: one to deprotonate the acid and the second to perform the metal-halogen exchange. The resulting 2-lithiobenzofuran species can then be quenched with a wide range of electrophiles, such as aldehydes, ketones, esters, or carbon dioxide, to introduce new functional groups at the C2 position. This two-step sequence provides a versatile alternative to cross-coupling reactions for the synthesis of 2-substituted benzofurans.

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group at the C3 position of the benzofuran ring is a versatile functional group that can be readily transformed into a variety of other functionalities, most notably esters and amides.

Standard esterification conditions, such as the Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst like sulfuric acid), can be employed to convert the carboxylic acid to its corresponding ester. researchgate.netmasterorganicchemistry.com Alternatively, milder conditions involving coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used, which are often preferred for more sensitive substrates. rug.nl

Amide bond formation can be achieved by reacting the carboxylic acid with an amine in the presence of a suitable coupling reagent. A wide range of coupling reagents are available, including N,N,N′,N′-tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate (B81430) (TBTU), which has been successfully used for the amide coupling of benzofuran-3-carboxylic acids. acs.org This allows for the introduction of a diverse array of amine-containing substituents, further expanding the chemical space accessible from the parent compound.

Esterification Reactions with Diverse Alcohols

The carboxylic acid functionality of this compound readily undergoes esterification with a variety of alcohols under acidic conditions or using coupling agents. This classic transformation is a cornerstone of medicinal chemistry and materials science, allowing for the modulation of properties such as solubility, stability, and biological activity.

The reaction typically proceeds via Fischer-Speier esterification, where an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. Subsequent nucleophilic attack by the alcohol, followed by dehydration, yields the corresponding ester. Alternatively, milder conditions can be employed using carbodiimide (B86325) coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Alcohol ReactantResulting Ester ProductTypical Reaction Conditions
MethanolMethyl (2-bromo-5-ethyl-1-benzofuran-3-yl)acetateH2SO4 (catalytic), reflux
EthanolEthyl (2-bromo-5-ethyl-1-benzofuran-3-yl)acetateHCl (gas), reflux
IsopropanolIsopropyl (2-bromo-5-ethyl-1-benzofuran-3-yl)acetateDCC, DMAP, CH2Cl2, rt
Benzyl alcoholBenzyl (2-bromo-5-ethyl-1-benzofuran-3-yl)acetateEDC, HOBt, DMF, rt

Amide Formation with Primary and Secondary Amines

The synthesis of amides from this compound is another fundamental derivatization pathway, leading to compounds with a wide array of biological activities. The reaction with primary and secondary amines can be achieved by first converting the carboxylic acid to a more reactive intermediate, such as an acid chloride or by using peptide coupling agents.

Direct reaction of the carboxylic acid with an amine is generally not feasible due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, activating agents are necessary. Common methods include the use of reagents like thionyl chloride (SOCl2) or oxalyl chloride to form the acid chloride, which then readily reacts with the amine. Alternatively, peptide coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) provide a high-yielding and milder route to amide bond formation. A study on the synthesis of 2-benzofuranylacetic acid amides highlighted the use of coupling agents for obtaining N-aryl amides under mild conditions. rsc.org

Amine ReactantResulting Amide ProductTypical Reaction Conditions
Ammonia2-(2-bromo-5-ethyl-1-benzofuran-3-yl)acetamide1. SOCl2, reflux; 2. NH3 (aq)
MethylamineN-methyl-2-(2-bromo-5-ethyl-1-benzofuran-3-yl)acetamideHATU, DIPEA, DMF, rt
DiethylamineN,N-diethyl-2-(2-bromo-5-ethyl-1-benzofuran-3-yl)acetamideEDC, HOBt, CH2Cl2, rt
AnilineN-phenyl-2-(2-bromo-5-ethyl-1-benzofuran-3-yl)acetamide1. (COCl)2, cat. DMF; 2. Aniline, Et3N

Reduction to Alcohols and Aldehydes

The carboxylic acid group of this compound can be reduced to the corresponding primary alcohol, 2-(2-bromo-5-ethyl-1-benzofuran-3-yl)ethanol, using strong reducing agents. Lithium aluminum hydride (LiAlH4) is a common and effective reagent for this transformation, typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. Borane (BH3), often used as a complex with THF (BH3·THF), is another powerful reagent that selectively reduces carboxylic acids in the presence of other functional groups like esters.

Partial reduction to the corresponding aldehyde, (2-bromo-5-ethyl-1-benzofuran-3-yl)acetaldehyde, is more challenging as aldehydes are more easily reduced than carboxylic acids. This transformation often requires a two-step process. The carboxylic acid can first be converted to a derivative such as an acid chloride or a Weinreb amide, which can then be reduced to the aldehyde using a milder reducing agent like lithium tri-tert-butoxyaluminum hydride or diisobutylaluminium hydride (DIBAL-H), respectively.

Formation of Acid Chlorides, Anhydrides, and Thioesters

The carboxylic acid can be converted into more reactive acylating agents. The formation of the acid chloride, (2-bromo-5-ethyl-1-benzofuran-3-yl)acetyl chloride, is a key step for many subsequent derivatizations. This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF). khanacademy.org

Acid anhydrides can be formed by reacting the acid chloride with a carboxylate salt or by treating the carboxylic acid with a dehydrating agent like acetic anhydride. Symmetrical anhydrides can be prepared by reacting two equivalents of the carboxylic acid with a coupling agent such as DCC.

Thioesters can be synthesized by reacting the acid chloride with a thiol in the presence of a base, or by direct coupling of the carboxylic acid with a thiol using a coupling agent like EDC.

Reactivity of the Benzofuran Ring System

The benzofuran ring system in this compound is an aromatic heterocycle, and its reactivity is influenced by the electron-donating nature of the oxygen atom and the presence of substituents.

Electrophilic Aromatic Substitution on the Benzofuran Core

The benzofuran ring is generally reactive towards electrophilic aromatic substitution. masterorganicchemistry.comyoutube.commasterorganicchemistry.comyoutube.comyoutube.com The electron-donating oxygen atom activates the ring, particularly at the 2- and 3-positions of the furan (B31954) ring, and the 4- and 6-positions of the benzene (B151609) ring. However, in the target molecule, the 2- and 3-positions are already substituted. The presence of the bromo group at the 2-position and the acetic acid side chain at the 3-position will direct incoming electrophiles. The ethyl group at the 5-position is an activating, ortho-, para-director.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. The substitution is expected to occur primarily at the 4- or 6-positions of the benzene ring.

Halogenation: Introduction of another halogen atom (e.g., Cl, Br) using a Lewis acid catalyst like FeBr3 or AlCl3.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively. These reactions are catalyzed by Lewis acids. The substitution pattern will be influenced by the existing substituents.

Nucleophilic Aromatic Substitution on the Benzofuran Core

Nucleophilic aromatic substitution on the benzofuran ring is generally less common than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups to activate the ring or harsh reaction conditions. The bromine atom at the 2-position, however, provides a handle for nucleophilic substitution, particularly through transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: The C2-Br bond is susceptible to various palladium-catalyzed cross-coupling reactions, such as:

Suzuki Coupling: Reaction with a boronic acid or ester to form a new carbon-carbon bond.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C triple bond. acs.org

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

These reactions provide a powerful means to further functionalize the benzofuran core at the 2-position, leading to a wide range of complex derivatives.

Cycloaddition Reactions Involving the Furan Moiety

The furan moiety within the benzofuran system possesses dienic character, making it a potential participant in cycloaddition reactions, most notably the Diels-Alder reaction. However, the aromaticity of the fused benzene ring significantly reduces the reactivity of the furan ring in this regard compared to simple furans. The loss of aromaticity in the transition state of the cycloaddition presents a considerable energetic barrier.

For this compound, the furan ring is substituted with a bromine atom at the 2-position and an acetic acid group at the 3-position. The electronic effects of these substituents would play a crucial role in modulating the dienophilic or dienic character of the furan ring. The bromine atom, being an electron-withdrawing group, is not considered a sufficient activating factor to promote cycloaddition across the aromatic benzofuran ring. acs.orgnih.govacs.orgscribd.com In some studied cases, even with bromo substitution, the intramolecular Diels-Alder reaction of amidofurans tethered to a benzofuran ring did not proceed across the aromatic benzofuran. acs.orgnih.govacs.orgscribd.com

However, if the benzofuran were to act as a dienophile, electron-withdrawing groups on the furan ring could potentially enhance its reactivity towards electron-rich dienes. For instance, nitro-substituted benzofurans have been shown to participate in polar Diels-Alder reactions. researchgate.netsciforum.net

A summary of potential, though likely challenging, cycloaddition reactions is presented in Table 1.

Reaction TypePotential Dienophile/DieneExpected Product TypePlausibility Notes
[4+2] Cycloaddition (Diels-Alder)Electron-rich dienes (e.g., substituted butadienes)Dihydrodibenzofuran derivativesLow, due to the aromaticity of the benzofuran ring. The bromo substituent is not a strong enough activating group. acs.orgnih.govacs.orgscribd.com
[2+3] CycloadditionAzomethine ylides, nitronesFused heterocyclic systemsPossible, as this type of cycloaddition has been observed with other benzofuran derivatives. acs.org
[2+1] CycloadditionCarbenes or carbenoidsSpiro-cyclopropane benzofuranonesPlausible, as formal (2+1) cycloadditions have been reported for benzofuran-derived oxadienes. thieme-connect.dethieme-connect.com

Interactive Data Table 1: Potential Cycloaddition Reactions

Reaction TypePotential Dienophile/DieneExpected Product TypePlausibility Notes
[4+2] Cycloaddition (Diels-Alder)Electron-rich dienes (e.g., substituted butadienes)Dihydrodibenzofuran derivativesLow, due to the aromaticity of the benzofuran ring. The bromo substituent is not a strong enough activating group. acs.orgnih.govacs.orgscribd.com
[2+3] CycloadditionAzomethine ylides, nitronesFused heterocyclic systemsPossible, as this type of cycloaddition has been observed with other benzofuran derivatives. acs.org
[2+1] CycloadditionCarbenes or carbenoidsSpiro-cyclopropane benzofuranonesPlausible, as formal (2+1) cycloadditions have been reported for benzofuran-derived oxadienes. thieme-connect.dethieme-connect.com

Multi-Site Functionalization and Tandem Reactions

This compound presents multiple reactive sites for functionalization: the C2-bromo position, the C3-acetic acid side chain, the ethyl group at C5, and the C-H bonds of the benzene and furan rings. This multiplicity allows for a variety of multi-site functionalization and tandem reaction pathways.

The C2-bromo position is a key handle for cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Stille, Heck, and Sonogashira couplings are well-established methods for forming new carbon-carbon bonds at this position. These reactions would allow for the introduction of a wide array of aryl, vinyl, and alkynyl groups.

The carboxylic acid group of the acetic acid side chain can undergo standard transformations such as esterification, amidation, and reduction to an alcohol. This allows for the extension of the side chain and the introduction of diverse functional groups.

Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient strategy for building molecular complexity. For instance, a tandem reaction could involve an initial cross-coupling at the C2 position followed by an intramolecular cyclization involving the acetic acid side chain to form novel polycyclic systems. The synthesis of 2-aroyl benzofurans via a palladium-catalyzed tandem addition/cyclization of 2-(2-acylphenoxy)acetonitriles with arylboronic acids has been reported, showcasing the potential for such transformations. rsc.org

Table 2 outlines potential multi-site functionalization strategies.

Reactive SiteReaction TypeReagentsPotential Products
C2-BromoSuzuki CouplingArylboronic acid, Pd catalyst, base2-Aryl-5-ethyl-1-benzofuran-3-yl)acetic acid
C2-BromoSonogashira CouplingTerminal alkyne, Pd/Cu catalyst, base2-Alkynyl-5-ethyl-1-benzofuran-3-yl)acetic acid
C3-Acetic AcidAmidationAmine, coupling agent (e.g., DCC, EDC)2-(2-bromo-5-ethyl-1-benzofuran-3-yl)-N-substituted acetamide
C3-Acetic AcidReductionLiAlH4, BH32-(2-bromo-5-ethyl-1-benzofuran-3-yl)ethanol
C-H FunctionalizationC-H ArylationAryl iodide, Pd catalystArylated this compound derivatives

Interactive Data Table 2: Multi-Site Functionalization Strategies

Reactive SiteReaction TypeReagentsPotential Products
C2-BromoSuzuki CouplingArylboronic acid, Pd catalyst, base2-Aryl-5-ethyl-1-benzofuran-3-yl)acetic acid
C2-BromoSonogashira CouplingTerminal alkyne, Pd/Cu catalyst, base2-Alkynyl-5-ethyl-1-benzofuran-3-yl)acetic acid
C3-Acetic AcidAmidationAmine, coupling agent (e.g., DCC, EDC)2-(2-bromo-5-ethyl-1-benzofuran-3-yl)-N-substituted acetamide
C3-Acetic AcidReductionLiAlH4, BH32-(2-bromo-5-ethyl-1-benzofuran-3-yl)ethanol
C-H FunctionalizationC-H ArylationAryl iodide, Pd catalystArylated this compound derivatives

Sophisticated Spectroscopic Characterization and Quantum Chemical Investigations of 2 Bromo 5 Ethyl 1 Benzofuran 3 Yl Acetic Acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution and the solid state. For a molecule such as (2-bromo-5-ethyl-1-benzofuran-3-yl)acetic acid, a suite of advanced NMR experiments would be employed to confirm its constitution and stereochemistry.

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide the initial framework for structural determination. In the ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons, the methylene (B1212753) protons of the acetic acid side chain, and the ethyl group protons. For structurally similar compounds, such as 2-(5-bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid, the methylene protons of the acetic acid group typically appear as a singlet around 4.04 ppm. The aromatic protons would exhibit characteristic splitting patterns based on their coupling constants.

Two-dimensional (2D) NMR techniques are indispensable for assembling the complete molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the signals of protons directly attached to carbon atoms, allowing for the unambiguous assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. For instance, correlations would be expected between the methylene protons of the acetic acid group and the carbonyl carbon, as well as with carbons C2 and C3 of the benzofuran (B130515) ring.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the same spin system, which would be crucial for assigning the protons of the ethyl group and the aromatic protons on the benzene (B151609) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. It would be used to confirm the connectivity of the substituents and to study the preferred conformation of the acetic acid side chain relative to the benzofuran core.

DOSY (Diffusion-Ordered Spectroscopy): This experiment separates the NMR signals of different species in a mixture based on their diffusion coefficients. For a pure sample of this compound, DOSY would show all proton signals aligned in a single row, confirming the presence of a single molecular entity.

A hypothetical ¹H and ¹³C NMR data table for this compound, based on known shifts for similar benzofuran structures, is presented below.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Ethyl-CH₃~1.25 (t, J ≈ 7.6 Hz)~15.0
Ethyl-CH₂~2.70 (q, J ≈ 7.6 Hz)~28.0
Acetic-CH₂~3.90 (s)~30.0
C4-H~7.40 (d, J ≈ 8.5 Hz)~112.0
C6-H~7.30 (dd, J ≈ 8.5, 1.8 Hz)~125.0
C7-H~7.60 (d, J ≈ 1.8 Hz)~128.0
COOH~11.0 (br s)~172.0
C2-~110.0
C3-~130.0
C3a-~155.0
C5-~135.0
C7a-~150.0

Note: This is a predictive table based on analogous compounds. Actual experimental values may vary.

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of molecules in their solid form. It is particularly useful for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. By analyzing the ¹³C chemical shifts and employing techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS), ssNMR can distinguish between different polymorphs of this compound. Furthermore, ssNMR can provide insights into the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also be used to study conformational isomers.

In the FT-IR spectrum of this compound, the most prominent absorption bands would be associated with the carboxylic acid group. A broad O-H stretching band would be expected in the region of 2500-3300 cm⁻¹, and a sharp, intense C=O stretching band would appear around 1700 cm⁻¹. The C-O stretching of the carboxylic acid would likely be observed in the 1200-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would be found in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. The C-Br stretching vibration would appear at lower frequencies, typically below 700 cm⁻¹.

Raman spectroscopy would provide complementary information. The C=C stretching vibrations of the benzofuran ring are often strong in the Raman spectrum. The symmetric stretching of the carboxylic acid dimer, if present in the solid state, would also be Raman active. By comparing the experimental vibrational spectra with theoretical calculations based on Density Functional Theory (DFT), a detailed assignment of the vibrational modes can be achieved, and insights into the conformational preferences of the molecule can be obtained.

Functional GroupExpected FT-IR Frequency (cm⁻¹)
O-H (Carboxylic Acid)2500-3300 (broad)
C-H (Aromatic)3000-3100
C-H (Aliphatic)2850-2960
C=O (Carboxylic Acid)~1700
C=C (Aromatic)1450-1600
C-O (Carboxylic Acid)1200-1300
C-Br< 700

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₂H₁₁BrO₃), the expected exact mass can be calculated. The presence of bromine would be readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M⁺+2) of nearly equal intensity.

Electron Ionization (EI) mass spectrometry of similar benzofuran derivatives often shows characteristic fragmentation patterns. For the title compound, a likely primary fragmentation would be the loss of the acetic acid side chain (decarboxylation), followed by further fragmentation of the benzofuran core. The study of these fragmentation pathways, often aided by tandem mass spectrometry (MS/MS) experiments, can provide additional structural confirmation.

IonProposed Formula
[M]⁺[C₁₂H₁₁BrO₃]⁺
[M - COOH]⁺[C₁₁H₁₀BrO]⁺
[M - CH₂COOH]⁺[C₁₀H₈BrO]⁺

X-ray Crystallography for Absolute Structure Determination and Intermolecular Interactions

A single-crystal X-ray diffraction analysis of this compound would provide the definitive proof of its structure. The analysis would reveal the planarity of the benzofuran ring system and the orientation of the substituents. For many carboxylic acid-containing benzofurans, the crystal structure is stabilized by intermolecular hydrogen bonds between the carboxyl groups, often forming centrosymmetric dimers.

For instance, in the crystal structure of 2-(5-bromo-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid, the carboxyl groups are involved in intermolecular O—H···O hydrogen bonds, which link the molecules into dimers. These dimers are further packed into stacks through other interactions. Similar interactions would be expected for the title compound. The analysis would also precisely determine the positions of the bromo and ethyl substituents on the benzene ring.

A hypothetical table of crystallographic data for this compound is presented below, based on data from analogous structures.

ParameterHypothetical Value
Crystal SystemTriclinic
Space GroupP-1
a (Å)~7.5
b (Å)~10.0
c (Å)~10.1
α (°)~98
β (°)~102
γ (°)~110
Volume (ų)~670
Z2

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to determine the crystalline nature of a solid material. When a powdered sample is irradiated with X-rays, the crystalline domains within the sample diffract the X-rays at specific angles, producing a unique diffraction pattern. This pattern serves as a fingerprint for the crystalline phase, providing information about the unit cell dimensions, space group, and degree of crystallinity.

For a novel synthesized compound like this compound, PXRD would be the primary method to confirm its crystalline nature as opposed to being amorphous. Analysis of the diffraction pattern, including peak positions and intensities, allows for the identification of the crystal system (e.g., monoclinic, triclinic, orthorhombic).

While specific PXRD data for the title compound is unavailable, single-crystal X-ray diffraction studies on analogous compounds provide insight into the type of crystallographic data that would be obtained. For instance, the crystal structures of several substituted benzofuran derivatives have been resolved, revealing key structural parameters. researchgate.netvensel.org These studies typically report the space group, unit cell parameters (a, b, c, α, β, γ), and the number of molecules in the unit cell (Z). Such data for related benzofuran compounds are presented below to illustrate the expected crystallographic parameters.

Table 1: Representative Crystal Data for Analogous Benzofuran Derivatives

Parameter2-(5-Bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid3-(Propan-2-ylidene)benzofuran-2(3H)-one vensel.org
Formula C₁₁H₉BrO₃SC₁₁H₁₀O₂
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 4.9976 (4)7.1869 (3)
b (Å) 29.740 (2)18.0636 (10)
c (Å) 7.6780 (6)13.1656 (7)
β (°) ** 92.401 (1)96.763 (3)
Volume (ų) **1140.17 (15)1697.28 (15)
Z 48

This table presents data from published studies on structurally related compounds to exemplify the type of information obtained from X-ray diffraction analysis.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission techniques, is fundamental for probing the electronic structure and photophysical properties of molecules. UV-Vis spectroscopy provides information about the electronic transitions from the ground state to excited states upon absorption of light, while fluorescence spectroscopy characterizes the emission of light as the molecule relaxes from the excited state back to the ground state.

For benzofuran derivatives, the absorption and emission properties are heavily influenced by the nature and position of substituents on the benzofuran core. researchgate.netnih.gov These substituents can modulate the energy levels of the frontier molecular orbitals, leading to shifts in the absorption and emission maxima (λ_abs and λ_em).

The photophysical properties of this compound would be characterized by its absorption and emission spectra in various solvents. The difference between the absorption and emission maxima, known as the Stokes shift, provides insight into the extent of structural rearrangement in the excited state. Studies on similar benzofuran derivatives, such as (5-methyl-benzofuran-3-yl)-acetic acid hydrazide, have investigated these properties and the effect of solvent polarity (solvatochromism). sci-hub.se Generally, benzofuran compounds exhibit absorption maxima in the UV region, often between 260–350 nm, with fluorescence emission occurring at longer wavelengths, typically in the 400–485 nm range. cdnsciencepub.comresearchgate.netaatbio.com

Table 2: Representative Photophysical Data for a Benzofuran Analogue

SolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (cm⁻¹)
Cyclohexane2853102879
Dioxane2863122959
Acetonitrile2863143156
Methanol2863153254

Data adapted from a study on (5-methyl-benzofuran-3-yl)-acetic acid hydrazide to illustrate typical photophysical properties and solvatochromic effects. sci-hub.se

The observed solvatochromic shifts can be used to determine the change in dipole moment upon excitation, indicating that the excited state is often more polar than the ground state in such molecules. sci-hub.se These investigations are crucial for applications in materials science, such as for fluorescent probes and non-linear optical materials. nih.govsci-hub.se

Computational Chemistry and Quantum Chemical Calculations

Computational chemistry provides powerful tools for investigating molecular properties at the atomic level, offering insights that complement and guide experimental work. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for studying the structure, spectroscopy, and reactivity of organic molecules like benzofuran derivatives. physchemres.orgresearchgate.net

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure (HOMO-LUMO)

Density Functional Theory (DFT) is a computational method used to determine the electronic structure of molecules. A primary application is geometry optimization, where the calculation seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. This provides precise information on bond lengths, bond angles, and dihedral angles. For this compound, DFT calculations, often using a basis set like 6-311+G(d,p), would yield its optimized 3D structure. aip.org

Furthermore, DFT is used to calculate the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing a molecule's chemical reactivity, kinetic stability, and electronic transitions. researchgate.net A smaller gap generally implies higher reactivity and is associated with a red-shift in the UV-Vis absorption spectrum.

Computational studies on various benzofuran derivatives have established typical energy ranges for these orbitals. The HOMO-LUMO gap for benzofurans is often in the range of 4-5 eV. researchgate.net

Table 3: Calculated Frontier Molecular Orbital Energies for an Analogous Benzofuran Derivative

ParameterEnergy (eV)
E_HOMO -6.183
E_LUMO -1.994
ΔE (HOMO-LUMO Gap) 4.189

Data from a DFT study on 7-methoxy-benzofuran-2-carboxylic acid, illustrating typical values obtained from quantum chemical calculations. researchgate.net

Analysis of the HOMO and LUMO electron density distributions reveals the regions of the molecule involved in electronic transitions. For many benzofuran derivatives, the HOMO is localized over the benzofuran ring system, while the LUMO may also be distributed across this π-system, indicating that the primary electronic transitions are of a π → π* character.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are highly effective in predicting spectroscopic data, which is invaluable for structure elucidation and interpretation of experimental spectra.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a standard approach for predicting NMR chemical shifts (¹H and ¹³C). nih.govcomporgchem.com The process involves first optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These calculated values are then scaled against experimental data for known standards to yield highly accurate predicted chemical shifts. mdpi.com For a molecule with multiple possible isomers or complex spectra, comparing the predicted shifts with experimental data can be definitive for structural assignment.

Vibrational Frequencies: The same DFT calculations used for geometry optimization also yield the harmonic vibrational frequencies. These correspond to the fundamental modes of molecular vibration (stretching, bending, etc.) that are observed in Infrared (IR) and Raman spectroscopy. While raw calculated frequencies are often systematically higher than experimental values, applying a standard scaling factor results in excellent agreement, aiding in the assignment of complex vibrational spectra. researchgate.net

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for exploring the mechanisms of chemical reactions. For the synthesis of this compound, various synthetic routes are plausible, often involving intramolecular cyclization of a substituted phenol (B47542) precursor. acs.orgorganic-chemistry.orgscienceopen.com

Reaction pathway modeling uses computational methods to map the potential energy surface of a reaction. This involves identifying the structures and energies of reactants, products, intermediates, and, most importantly, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy and thus the rate of the reaction.

By calculating the geometries and energies of transition states, chemists can:

Validate a proposed reaction mechanism.

Compare the feasibility of different synthetic routes by comparing their activation barriers.

Understand the role of catalysts in lowering the activation energy. acs.org

Predict the regioselectivity or stereoselectivity of a reaction.

For instance, the cyclization step in benzofuran synthesis could be computationally modeled to understand the energetics of the C-O bond formation and any subsequent rearrangement steps.

Conformation Analysis and Conformational Energies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the acetic acid side chain (-CH₂COOH) attached to the rigid benzofuran core possesses rotational freedom. The different rotational isomers, or conformers, will have different energies due to steric and electronic effects. youtube.com

Computational methods are used to perform a systematic scan of the potential energy surface by rotating the relevant dihedral angles (e.g., the C₂-C₃-C_alpha-C_carbonyl angle). This allows for the identification of energy minima, which correspond to stable conformers, and energy maxima, which are the barriers to rotation.

The results of a conformational analysis are typically presented as a potential energy profile, plotting the relative energy against the dihedral angle. This analysis is crucial for understanding the molecule's preferred shape in solution, which can influence its reactivity and biological activity. The flexibility of side chains is a key consideration in molecular recognition processes, such as a molecule binding to a protein. nih.govmsu.edunih.gov

Table 4: Hypothetical Relative Conformational Energies for the Acetic Acid Side Chain

Dihedral Angle (C₂-C₃-C_alpha-C_carbonyl)Relative Energy (kcal/mol)Conformation
3.5Eclipsed (Maximum)
60°0.8Gauche (Minimum)
120°3.2Eclipsed (Maximum)
180°0.0Anti (Global Minimum)

This table provides a hypothetical example of the output from a conformational energy scan for the flexible side chain, illustrating the relative stabilities of different rotational isomers.

This analysis would reveal the most stable arrangement of the acetic acid group relative to the benzofuran ring, providing a more complete picture of the molecule's three-dimensional structure.

Molecular Electrostatic Potential (MEP) Mapping

Quantum chemical studies, particularly Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of molecules. A key aspect of these investigations is the calculation of the Molecular Electrostatic Potential (MEP), which is a valuable tool for predicting the reactive behavior of a molecule. The MEP map illustrates the charge distribution within a molecule, offering a visual guide to its electrophilic and nucleophilic sites.

The MEP is calculated as the electrostatic potential created at a point in space by the nuclei and electrons of a molecule. This potential is then mapped onto the molecule's electron density surface. The resulting map is color-coded to represent different potential values, providing a clear depiction of the molecule's reactive landscape. The color scheme typically ranges from red to blue, where regions of negative electrostatic potential are shown in red, and regions of positive potential are in blue. Green or yellow areas represent regions of neutral or near-zero potential.

While specific research conducting a detailed MEP analysis on this compound is not extensively available in the reviewed scientific literature, the general principles of MEP mapping can be applied to understand its probable reactive sites based on the analysis of similar benzofuran derivatives.

In the context of substituted benzofurans, the MEP map is instrumental in identifying the regions most susceptible to electrophilic and nucleophilic attack. The areas of negative potential (red) are electron-rich and are therefore prone to attack by electrophiles. Conversely, the areas of positive potential (blue) are electron-deficient and are the likely targets for nucleophiles.

For a molecule like this compound, the MEP map would be expected to show significant regions of negative potential around the oxygen atoms of the carboxylic acid group and the benzofuran ring's oxygen atom. These areas, being rich in electron density, would be the primary sites for electrophilic interactions. The bromine atom, being highly electronegative, would also contribute to the local electronic environment.

Conversely, the hydrogen atom of the carboxylic acid's hydroxyl group would be expected to exhibit a strong positive potential (blue region), making it a prime site for nucleophilic attack. The hydrogen atoms on the aromatic ring and the ethyl group would also show varying degrees of positive potential.

The interactive data table below summarizes the general conventions and interpretations used in Molecular Electrostatic Potential (MEP) mapping, which would be applicable to the analysis of this compound.

Color RegionElectrostatic PotentialIndicationPredicted Reactive Site for this compound
RedNegativeElectron-rich, Nucleophilic centerOxygen atoms of the carboxylic acid group, Oxygen atom of the furan (B31954) ring
BluePositiveElectron-poor, Electrophilic centerHydrogen atom of the carboxylic acid group
GreenNeutralNear-zero potentialCarbon backbone of the benzofuran ring and ethyl group
YellowIntermediateModerately electron-rich-
OrangeIntermediateModerately electron-poor-

It is important to underscore that this analysis is based on established principles of MEP mapping and studies of analogous compounds. A definitive MEP map and detailed electronic properties for this compound would require specific quantum chemical calculations to be performed on this molecule. Such studies would provide precise values of the electrostatic potential and a detailed visualization of its molecular reactivity.

Exploration of Supramolecular Interactions and Self Assembly Properties of 2 Bromo 5 Ethyl 1 Benzofuran 3 Yl Acetic Acid Derivatives

Hydrogen Bonding Networks Involving the Carboxylic Acid Dimerization

A primary and highly predictable supramolecular interaction for (2-bromo-5-ethyl-1-benzofuran-3-yl)acetic acid is the formation of hydrogen-bonded dimers via its carboxylic acid functional group. This is a common and robust motif for carboxylic acids in the solid state. The hydrogen bonds form between the hydroxyl proton of one molecule and the carbonyl oxygen of a neighboring, centrosymmetrically related molecule, resulting in a characteristic eight-membered ring synthon.

In the crystal structure of similar compounds, such as 2-(5-bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid, the carboxyl groups are involved in intermolecular O—H⋯O hydrogen bonds, which link the molecules into centrosymmetric dimers. nih.gov Similarly, in 2-(5-methoxy-1-benzofuran-3-yl)acetic acid, centrosymmetrically related molecules are linked by O—H⋯O hydrogen bonds to form these eight-membered synthons. nih.gov It is therefore highly probable that this compound would exhibit this same dimerization behavior, which would be a dominant factor in its crystal packing.

Table 1: Predicted Hydrogen Bond Geometry for this compound Dimer

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)∠D-H···A (°)
O-H···O~0.85~1.80~2.65~175

Note: The data in this table is hypothetical and based on typical values for carboxylic acid dimers found in related crystal structures.

Halogen Bonding Interactions with the C2-Bromine Atom

The presence of a bromine atom at the C2 position of the benzofuran (B130515) ring introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (due to a region of positive electrostatic potential known as a σ-hole) and interacts with a nucleophilic site, such as a lone pair on an oxygen, nitrogen, or another halogen atom.

In the case of this compound, the C2-bromine atom could potentially form halogen bonds with the carbonyl oxygen or the furan (B31954) oxygen of an adjacent molecule. The strength and likelihood of these interactions would depend on the steric accessibility of the bromine and the presence of suitable acceptor atoms in the crystal lattice. Studies on other bromo-substituted benzofurans have shown the presence of Br⋯S interactions, indicating the capability of bromine to engage in such non-covalent bonding. nih.gov

Table 2: Potential Halogen Bonding Parameters

Donor···AcceptorD···A Distance (Å)C-Br···A Angle (°)
Br···O (Carbonyl)~3.0 - 3.4~160 - 175
Br···O (Furan)~3.1 - 3.5~155 - 170

Note: This data is predictive and based on typical halogen bond geometries.

Pi-Pi Stacking and Aromatic Interactions of the Benzofuran Core

The planar benzofuran core of this compound is expected to facilitate π-π stacking interactions. These interactions, arising from the alignment of aromatic rings, are a significant contributor to the stabilization of crystal structures. The benzofuran unit in related compounds is observed to be essentially planar, which is conducive to such stacking. nih.gov

The stacking can occur in a parallel-displaced or T-shaped arrangement to minimize electrostatic repulsion. In the crystal structure of a related compound, ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate, aromatic π–π interactions between the benzene (B151609) rings of neighboring molecules are observed with a centroid–centroid distance of approximately 3.814 Å. researchgate.net It is anticipated that the benzofuran rings of this compound would similarly engage in π-π stacking, likely in a slipped or offset fashion.

Table 3: Anticipated π-π Stacking Parameters

Interaction TypeCentroid-Centroid Distance (Å)Interplanar Distance (Å)
Benzofuran-Benzofuran~3.5 - 4.0~3.3 - 3.6

Note: These values are estimations based on observations in similar aromatic systems.

Crystal Engineering and Design of Cocrystals and Salts

The principles of crystal engineering can be applied to this compound to modify its physicochemical properties through the formation of cocrystals and salts. The carboxylic acid group is a prime site for forming robust hydrogen bonds with coformers containing complementary functional groups, such as pyridines or amides. The formation of a salt with a suitable base would involve proton transfer from the carboxylic acid, leading to strong charge-assisted hydrogen bonds.

Self-Assembly in Solution and at Interfaces

The same non-covalent interactions that govern the crystal structure of this compound also direct its self-assembly in solution and at interfaces. In non-polar solvents, the carboxylic acid dimerization is expected to be a strong driving force for the formation of discrete dimeric species. In more polar environments, solvent competition with hydrogen bonding sites would become more significant.

At interfaces, such as on a solid substrate or at the air-water interface, the amphiphilic nature of the molecule—with its polar carboxylic acid head and more non-polar benzofuran body—could lead to the formation of ordered monolayers or other supramolecular assemblies. The interplay of hydrogen bonding, halogen bonding, and π-π stacking would determine the orientation and packing of the molecules in these two-dimensional arrangements.

Analysis of Packing Motifs and Crystal Habits

Based on the dominant supramolecular interactions, the likely packing motifs for this compound can be predicted. The formation of hydrogen-bonded dimers would create a fundamental building block. These dimers would then likely pack in a way that maximizes π-π stacking of the benzofuran cores and potentially engages in halogen bonding. This could lead to layered structures or herringbone patterns, which are common for planar aromatic molecules.

The external morphology of a crystal, or its habit, is a macroscopic expression of the underlying crystal structure. The relative growth rates of different crystal faces are determined by the strength and directionality of the intermolecular interactions. For this compound, it is plausible that the strong hydrogen bonding in one dimension and π-π stacking in another could lead to needle-like or plate-like crystal habits.

Applications of 2 Bromo 5 Ethyl 1 Benzofuran 3 Yl Acetic Acid in Advanced Chemical Materials and Catalysis

Role as a Precursor in Polymer Chemistry

There is no available research on the use of (2-bromo-5-ethyl-1-benzofuran-3-yl)acetic acid as a monomer or building block in polymer chemistry.

Monomer for Condensation Polymerization

No studies have been published that describe the condensation polymerization of this compound.

Building Block for Functional Polymeric Materials

The potential for this compound to serve as a building block for functional polymers has not been explored in the current scientific literature.

Integration into Organic Electronic Materials

There is no documented use of this compound in the development of organic electronic materials.

Development of Charge-Transporting Materials

Research has not been conducted to evaluate the charge-transporting properties of materials derived from this compound.

Building Block for Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs)

The material properties of this compound as they relate to OLED or OPV applications have not been investigated.

Application as a Ligand or Ligand Precursor in Catalysis

The application of this compound as a ligand or a precursor to a ligand in catalytic processes has not been reported.

Chiral Ligand Development

There is currently no available research on the synthesis or application of chiral derivatives of this compound for use as chiral ligands in asymmetric catalysis. The development of such ligands would first require the resolution of the racemic mixture of the parent acid or an asymmetric synthesis route, neither of which has been reported.

Role in Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)

The carboxylic acid moiety of this compound makes it a potential candidate as an organic linker for the construction of Metal-Organic Frameworks (MOFs). The size, shape, and functionality of the benzofuran (B130515) backbone could, in theory, lead to MOFs with interesting porous structures and properties. Similarly, its potential for functionalization suggests it could be a building block for Covalent Organic Frameworks (COFs). However, a comprehensive search of the existing literature reveals no instances of this compound being utilized in the synthesis of either MOFs or COFs.

Heterogeneous Catalysis Support Functionalization

The carboxylic acid group could be employed to anchor this compound onto the surface of solid supports, such as silica (B1680970) or alumina, for applications in heterogeneous catalysis. The benzofuran ring itself or additional functional groups could then act as catalytic sites or as ligands for catalytically active metal centers. At present, no studies have been published demonstrating the use of this specific compound for the functionalization of heterogeneous catalysis supports.

Utilization in Analytical Chemistry

While benzofuran derivatives are sometimes employed in analytical methods, there is no documented use of this compound in this field.

As a Derivatizing Agent for Spectroscopic Detection

The carboxylic acid function allows for the possibility of converting this compound into a derivatizing agent. Such an agent could be used to tag analytes, thereby facilitating their detection and quantification by spectroscopic techniques like UV-Vis or fluorescence spectroscopy. However, no such application has been reported for this compound.

As a Chemical Probe for Reaction Monitoring

In principle, the spectroscopic signature of the benzofuran core could be exploited to develop this compound into a chemical probe for monitoring the progress of certain chemical reactions. This would require that the compound undergoes a measurable change in its spectroscopic properties in response to a specific chemical transformation. There is no evidence in the current body of scientific literature of this compound being used for such a purpose.

Supramolecular Materials Design

The potential for non-covalent interactions, such as hydrogen bonding through the carboxylic acid group and halogen bonding via the bromine atom, suggests that this compound could be a valuable component in the design of supramolecular materials. These interactions could direct the self-assembly of the molecules into well-defined architectures with emergent properties. Despite this theoretical potential, no research has been published on the use of this compound in the field of supramolecular chemistry.

Formation of Gels or Liquid Crystals

There is currently no available research demonstrating the formation of gels or liquid crystals from this compound. The molecular structure possesses features that could potentially facilitate self-assembly, such as the planar benzofuran ring system which could lead to π-π stacking, and the carboxylic acid group which is capable of forming strong hydrogen bonds. These types of non-covalent interactions are fundamental to the gelation of low molecular weight organogelators and the formation of liquid crystalline phases.

For a compound to act as a gelator, it typically needs to self-assemble into a three-dimensional network that immobilizes the solvent. For liquid crystallinity, the molecules must exhibit a degree of orientational order. The specific stereochemistry and electronic properties of this compound would need to be studied to determine if it can adopt the necessary arrangements for these phenomena.

Responsive Materials based on Non-Covalent Interactions

Similarly, the potential for this compound to be used in responsive materials is an unexplored area of research. Responsive materials, or "smart" materials, can change their properties in response to external stimuli such as light, temperature, pH, or the presence of specific chemicals. This behavior is often mediated by reversible changes in non-covalent interactions.

Green Chemistry Principles and Sustainable Synthesis Approaches for 2 Bromo 5 Ethyl 1 Benzofuran 3 Yl Acetic Acid

Atom Economy and Reaction Efficiency Calculations for Synthetic Pathways

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. A high atom economy signifies minimal waste generation at the molecular level.

A plausible synthetic approach to the benzofuran (B130515) core involves the palladium-catalyzed intramolecular cyclization of an o-alkynylphenol derivative. To construct the target molecule, a potential pathway could start from 4-ethylphenol, proceed through Sonogashira coupling with a protected propiolic acid derivative, followed by cyclization and subsequent bromination.

Hypothetical Key Cyclization Step:

Let's consider a key intramolecular cyclization step for a precursor molecule, (E)-3-(2-hydroxy-4-ethylphenyl)acrylic acid, to form 5-ethyl-1-benzofuran-3-carboxylic acid, which can be further modified.

Reaction: C₁₁H₁₂O₃ → C₁₁H₁₀O₃ + H₂O

Molecular Weight of Reactant (C₁₁H₁₂O₃): 208.21 g/mol

Molecular Weight of Product (C₁₁H₁₀O₃): 190.19 g/mol

Atom Economy Calculation: (Mass of desired product / Total mass of reactants) x 100 (190.19 / 208.21) x 100 = 91.3%

This intramolecular cyclization demonstrates high atom economy, as the only by-product is water. In contrast, classical methods like the Perkin reaction for benzofuran synthesis often involve multiple steps with stoichiometric reagents and protecting groups, leading to significantly lower atom economy. Modern catalytic methods, such as those employing palladium or copper, facilitate more direct and atom-economical transformations. nih.govacs.org For instance, visible-light-promoted cyclizations that avoid photocatalysts, oxidants, or transition metals represent highly atom-economic protocols. nih.gov

Table 1: Comparison of Atom Economy in Different Synthetic Approaches to Benzofuran Rings

Synthetic Approach Typical Reagents/Catalysts Common By-products Estimated Atom Economy
Intramolecular Dehydrative Cyclization Acid or Metal Catalyst Water High (>90%)
Palladium-Catalyzed Annulation Pd Catalyst, Base, Ligands Salts, Ligand Fragments Moderate to High
Classical Perkin-Oglialoro Reaction Acetic Anhydride, Sodium Acetate (B1210297) Acetic Acid, Salts Low to Moderate

| Wittig-type Reactions | Phosphonium Ylides | Phosphine (B1218219) Oxides | Low (<50%) |

Solvent Minimization and Replacement with Environmentally Benign Alternatives

The pharmaceutical industry has historically been a significant user of organic solvents, which contribute heavily to process waste and environmental impact. tandfonline.com Green chemistry emphasizes reducing solvent use or replacing hazardous solvents with safer, more sustainable alternatives.

For the synthesis of benzofuran derivatives, traditional solvents like toluene, dimethylformamide (DMF), and chlorinated hydrocarbons are common. nih.govacs.org However, research has demonstrated the viability of greener alternatives.

Water: Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. Certain copper-catalyzed cyclization reactions for benzofuran synthesis have been successfully performed in water, sometimes eliminating the need for organic co-solvents. organic-chemistry.orgresearchgate.net

Deep Eutectic Solvents (DES): These are mixtures of hydrogen bond donors and acceptors with a melting point lower than the individual components. DES are often biodegradable, have low volatility, and can be tailored for specific reactions. One-pot syntheses of benzofurans have been reported using choline (B1196258) chloride-ethylene glycol (ChCl:EG) as an eco-friendly deep eutectic solvent. nih.govacs.org

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as both solvent and catalyst. Their negligible vapor pressure reduces air pollution, although their toxicity and biodegradability must be carefully evaluated.

Supercritical Fluids: Supercritical CO₂, for example, can be used as a reaction medium that is easily removed and recycled post-reaction, leaving no solvent residue.

Solvent-Free Reactions: Performing reactions in neat conditions (without any solvent) or using mechanochemistry (e.g., ball milling) represents the ultimate goal of solvent minimization. researchgate.netrsc.org Base-catalyzed Rap–Stoermer reactions have been conducted in neat conditions to produce benzofurans in remarkable yields. nih.gov

Table 2: Comparison of Solvents for Benzofuran Synthesis

Solvent Green Chemistry Classification Advantages Disadvantages
Toluene, DMF Undesirable/Hazardous Good solvency for many reagents Toxic, high boiling point, difficult to remove
Water Recommended/Benign Non-toxic, safe, cheap Poor solubility for non-polar reactants
Ethanol Recommended Biodegradable, derived from renewable sources Can be flammable
Deep Eutectic Solvents Greener Alternative Low toxicity, biodegradable, tunable properties Can be viscous, potential recovery challenges

| Supercritical CO₂ | Greener Alternative | Non-toxic, easily removed, non-flammable | Requires high-pressure equipment |

Catalyst Development and Application for Reduced Waste Generation

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with high efficiency and selectivity under mild conditions, thereby reducing waste and energy use. australiansciencejournals.com The synthesis of benzofurans heavily relies on catalytic methods, with significant progress in developing more sustainable catalytic systems. nih.govacs.org

Heterogeneous catalysts exist in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. Their primary advantage is the ease of separation from the reaction mixture (e.g., by filtration), which allows for catalyst recovery, recycling, and minimization of product contamination with toxic metals.

Palladium on Solid Supports: Palladium nanoparticles supported on activated carbon fibers, zeolites (like NaY), or other materials have been developed for benzofuran synthesis. nih.govnih.gov These catalysts have shown high activity and can be reused multiple times without a significant loss of performance. organic-chemistry.org

Copper-Based Heterogeneous Catalysts: Copper is a more abundant and less toxic alternative to palladium. Heterogeneous copper catalysts have been employed for various C-O and C-C bond-forming reactions necessary for constructing the benzofuran scaffold.

Organocatalysis: This approach uses small organic molecules as catalysts, avoiding the use of potentially toxic and expensive metals. While transition-metal catalysis dominates benzofuran synthesis, Brønsted acids (like triflic acid) and bases (like triethylamine) have been used to catalyze specific cyclization steps. nih.gov The development of more sophisticated chiral organocatalysts could provide a pathway for the asymmetric synthesis of benzofuran derivatives.

Biocatalysis: The use of enzymes or whole microorganisms as catalysts offers unparalleled selectivity under extremely mild conditions (ambient temperature and pressure, neutral pH). acs.org While specific biocatalytic routes for (2-bromo-5-ethyl-1-benzofuran-3-yl)acetic acid are not established, future research could explore enzymes like hydrolases for the final ester hydrolysis step or oxidoreductases for specific transformations, potentially leading to a highly sustainable process.

Energy Efficiency in Reaction Design and Process Optimization

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes by promoting rapid and uniform heating. This not only saves energy but can also improve yields and reduce side-product formation. The synthesis of benzofuran-based hybrids has been successfully achieved using microwave irradiation. nih.gov

Photocatalysis with Visible Light: Utilizing visible light as an energy source is a sustainable strategy that allows reactions to proceed under mild conditions. Light-mediated methods for synthesizing dihydrobenzofurans have been developed, highlighting the potential for energy-efficient C-O bond formation. mdpi.com

Continuous Flow Chemistry: Instead of large-scale batch reactors, continuous flow systems use microreactors or tube reactors. This technology offers superior heat and mass transfer, allowing for better control over reaction parameters, improved safety, and reduced energy consumption. Heterogeneous catalysts are particularly well-suited for integration into flow systems, enabling continuous production with efficient catalyst use. nih.gov

Waste Valorization and By-product Utilization

A truly green process considers the entire lifecycle, including the treatment of waste streams. Waste valorization aims to convert by-products and waste materials into valuable products, contributing to a circular economy model.

In a multi-step synthesis of a complex molecule like this compound, waste streams can include spent catalysts, used solvents, and by-products from protecting group manipulations or incomplete reactions.

Catalyst Recovery and Regeneration: As mentioned, heterogeneous catalysts can be recovered. Even for homogeneous catalysts, methods are being developed to precipitate and recover the metal for reprocessing.

By-product Repurposing: While specific opportunities for this molecule are speculative without a defined industrial process, a key principle is to design synthetic routes where by-products have potential utility. For example, if a resolution step is needed to obtain a specific enantiomer, developing a method to racemize and recycle the unwanted enantiomer would double the efficiency and eliminate half the waste. Designing synthetic pathways that produce simple, non-hazardous by-products like water or nitrogen gas is the most effective way to minimize waste valorization challenges.

Life Cycle Assessment (LCA) Considerations in Production

A Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction through processing, manufacture, use, and end-of-life. For a specialized chemical compound like this compound, conducting a "cradle-to-gate" LCA provides critical insights into the environmental footprint of its production. This assessment is instrumental in identifying environmental hotspots and guiding the implementation of greener, more sustainable synthesis strategies.

The production of halogenated aromatic compounds, such as the target benzofuran derivative, often involves multi-step syntheses with significant environmental considerations. nih.govscience.gov An LCA framework systematically dissects the entire production chain to quantify these impacts.

Goal and Scope Definition

The primary goal of an LCA for this compound production is to quantify the potential environmental impacts and identify the major contributing processes and substances. The scope of this assessment is typically "cradle-to-gate," encompassing the following stages:

Raw Material Acquisition: Extraction and processing of all precursor chemicals.

Chemical Synthesis: The core manufacturing process, including all reaction steps, solvent use, and catalyst involvement.

Purification: Isolation and purification of the final product.

Waste Management: Treatment and disposal of all waste streams generated.

The functional unit for such an assessment would be defined as the production of a specific mass of the final compound, for example, "1 kg of this compound at >98% purity."

Life Cycle Inventory (LCI)

The inventory phase involves compiling detailed data on all inputs and outputs for each process within the defined system boundary. This includes raw materials, energy, water, and emissions to air, water, and soil. While the exact synthesis route for this specific compound is proprietary, a plausible pathway can be inferred from general benzofuran synthesis methods. jocpr.comniscair.res.in A hypothetical inventory for two potential synthesis routes is presented below to illustrate the data required.

Interactive Data Table: Hypothetical Life Cycle Inventory for 1 kg of this compound

Input/Output Category Route A: Traditional Synthesis Route B: Greener Catalytic Synthesis Data Source Type
Raw Materials
4-ethylphenol1.5 kg1.2 kgProcess Simulation
Brominating Agent (e.g., NBS)2.5 kg1.8 kgEcoinvent Database
Acetic Acid Derivative1.8 kg1.5 kgEcoinvent Database
Solvents
Dichloromethane20 L0 LProcess Simulation
Toluene15 L5 L (recycled)Ecoinvent Database
Green Solvent (e.g., 2-MeTHF)0 L10 L (recycled)Literature Data
Catalyst
Stoichiometric Reagent1.2 kg0 kgProcess Simulation
Palladium Catalyst0 kg5 gLiterature Data acs.orgnih.gov
Energy
Electricity50 kWh35 kWhSite-Specific Data
Natural Gas (for heating)100 MJ60 MJSite-Specific Data
Emissions to Air
Volatile Organic Compounds (VOCs)1.5 kg0.4 kgEmission Modeling
Carbon Dioxide (CO2)15 kg9 kgEcoinvent Database
Waste
Halogenated Organic Waste5 kg2 kgWaste Treatment Data
Aqueous Waste50 L30 LWaste Treatment Data

This table highlights how a shift towards catalytic methods and greener solvents can significantly reduce material inputs and waste generation, key principles of green chemistry. elsevier.esresearchgate.net The use of N-Bromosuccinimide (NBS) as a brominating agent, for instance, is common but carries its own environmental baggage due to its reactivity and potential for generating harmful byproducts. researchgate.netorganicchemistrytutor.com

Life Cycle Impact Assessment (LCIA)

In the LCIA phase, the inventory data is translated into potential environmental impacts. Standard impact categories are used to evaluate the environmental performance of the production process. For a compound like this compound, key impact categories would include:

Global Warming Potential (GWP): Measures the contribution to climate change, primarily from energy consumption (CO2 emissions) and fugitive solvent emissions. mdpi.comresearchgate.net

Ecotoxicity (Freshwater and Marine): Assesses the impact of chemical releases on aquatic ecosystems. Halogenated compounds can be persistent and bioaccumulative, making this a critical category. nih.gov

Human Toxicity (Carcinogenic and Non-carcinogenic): Evaluates the potential health effects on humans from exposure to chemical emissions. Aromatic compounds and their byproducts are often a focus here. researchgate.net

Resource Depletion (Fossil Fuels and Minerals): Quantifies the consumption of non-renewable resources, including fossil fuels for energy and materials, and metals for catalysts (e.g., palladium).

Interpretation

Solvent Use: Traditional organic solvents often contribute significantly to toxicity and GWP. The LCA would quantify the benefits of switching to greener, recyclable solvents.

Reagent Choice: The use of stoichiometric reagents versus catalytic ones dramatically impacts atom economy and waste generation. An LCA can demonstrate the environmental advantages of palladium- or copper-catalyzed reactions, which are common in modern benzofuran synthesis. acs.orgnih.gov

Energy Consumption: Heating, cooling, and purification steps like distillation are energy-intensive. The assessment would pinpoint these energy hotspots, encouraging process optimization or the use of renewable energy.

Waste Treatment: The management of halogenated waste streams is a major environmental burden. The LCA would underscore the importance of synthesis routes that minimize the formation of such waste.

By systematically evaluating these factors, an LCA provides a robust, data-driven framework for aligning the production of this compound with the principles of green chemistry, leading to a more sustainable manufacturing process.

Future Research Directions, Unaddressed Challenges, and Emerging Opportunities for 2 Bromo 5 Ethyl 1 Benzofuran 3 Yl Acetic Acid Research

Exploration of Underexplored Reactivity Profiles

The multifunctionality of (2-bromo-5-ethyl-1-benzofuran-3-yl)acetic acid presents significant opportunities for exploring novel chemical transformations. The interplay between the bromo-substituent, the electron-rich benzofuran (B130515) core, and the carboxylic acid group has not been systematically investigated.

Radical Reactions

The bromine atom at the C2 position is a key functional group for initiating radical reactions, providing a pathway to novel carbon-carbon and carbon-heteroatom bond formations. Future research could focus on leveraging this reactive site. Transition metal-free intermolecular radical coupling reactions have been developed for other substituted benzofurans, suggesting a promising avenue for functionalizing the C2 position. nih.gov

Potential areas for investigation include:

Atom Transfer Radical Addition (ATRA): The C2-Br bond could be susceptible to homolytic cleavage under thermal or photochemical conditions, allowing for the addition of the benzofuranyl radical across alkenes and alkynes.

Radical-Mediated Cross-Coupling: Inspired by reactions developed for other aryl bromides, radical-based cross-coupling protocols could be explored. Studies on 2-iodophenyl allenyl ethers show that heteroatom anions can act as super-electron-donors to initiate radical coupling for the synthesis of 3-substituted benzofurans. researchgate.net A similar approach could be adapted to functionalize the C2 position of the target molecule.

Minisci-type Reactions: The electron-rich benzofuran ring could be subjected to radical alkylation or acylation, although the directing effects of the existing substituents would need to be carefully considered.

A summary of potential radical reaction pathways is presented in Table 1.

Reaction TypePotential ReagentsExpected OutcomeResearch Focus
Atom Transfer Radical Addition (ATRA) Alkenes, Alkynes, Radical Initiator (e.g., AIBN)C2-functionalized benzofuran derivativesExploring substrate scope and reaction conditions.
Radical Cross-Coupling Boronic acids, Stannanes, Organozinc reagentsBiaryl or vinyl-substituted benzofuransDevelopment of metal-free or photoredox catalytic systems.
Intramolecular Cyclization Tethered radical acceptorsFused polycyclic benzofuran systemsDesign of precursors for cascade radical cyclizations. scienceopen.com

Photochemical Transformations

Photochemistry offers a powerful tool for accessing unique molecular architectures that are often inaccessible through traditional thermal reactions. The benzofuran core is known to participate in various photochemical processes. nih.gov Research into the photochemical behavior of this compound could unveil novel transformations.

Key research opportunities include:

Photocyclization: Irradiation of benzofuran derivatives can lead to intramolecular cyclizations, particularly when suitable unsaturated moieties are present. researchgate.net The acetic acid side chain could be modified to include a photosensitive group to explore such pathways.

Photoisomerization and Rearrangement: The photolysis of certain benzofuran derivatives, such as 4-methyl-3-(2-hydroxyphenyl)chrom-3-enes, has been shown to yield rearranged benzofuro[3,2-b]benzofurans. psu.edursc.org The specific substitution pattern of the target compound may lead to unique photo-rearrangements.

Photoinduced Electron Transfer (PET): The electron-rich benzofuran system could act as a photosensitizer or participate in PET reactions with suitable donors or acceptors, potentially enabling novel synthetic applications or the development of photoresponsive materials.

Integration into Advanced Hybrid Materials Systems

The unique combination of a rigid, aromatic benzofuran core and a flexible carboxylic acid linker makes this compound an attractive building block for advanced hybrid materials. Benzofuran derivatives have been investigated for their optical and electronic properties, suggesting their potential in materials chemistry. physchemres.org

Emerging opportunities in this area include:

Surface Functionalization: The carboxylic acid group can be used as an anchor to graft the molecule onto the surface of metal oxides (e.g., TiO₂, ZnO), creating functionalized nanoparticles or surfaces with tailored electronic or optical properties.

Metal-Organic Frameworks (MOFs): The acetic acid moiety can serve as a linker to coordinate with metal ions, potentially forming novel MOFs. The benzofuran unit would then line the pores of the framework, influencing its adsorption properties and catalytic activity.

Polymer Composites: The molecule could be incorporated as a functional monomer or additive into polymer matrices. The benzofuran core might enhance thermal stability or introduce specific photophysical properties, while the bromine atom offers a site for post-polymerization modification. Benzofuran-stilbene hybrid compounds have been studied for their specific properties, providing a basis for exploring similar hybrid systems. rsc.org

Development of Predictive Models for Structure-Property Relationships (non-biological properties)

Developing robust quantitative structure-property relationship (QSPR) models is crucial for the rational design of new materials and molecules with desired chemical characteristics. For this compound and its derivatives, computational modeling can predict key non-biological properties and guide synthetic efforts.

Future research should focus on:

Predicting Electronic and Optical Properties: Using Density Functional Theory (DFT), one can calculate properties such as the HOMO-LUMO gap, dipole moment, and polarizability. These calculations are essential for predicting the compound's behavior in electronic devices or as a nonlinear optical (NLO) material. physchemres.org

Modeling Reactivity: Computational tools can elucidate reaction mechanisms and predict the regioselectivity of electrophilic or radical attacks on the benzofuran ring. researchgate.net This would be invaluable for planning synthetic modifications.

Lipophilicity and Solubility: Predicting properties like the partition coefficient (logP) is important for applications where the molecule needs to be soluble in specific media, such as in formulations for coatings or in solvent systems for chemical processing.

Table 2 outlines key parameters for developing QSPR models for benzofuran derivatives.

Property to PredictComputational MethodKey DescriptorsPotential Application
Nonlinear Optical (NLO) Response DFT, Time-Dependent DFT (TD-DFT)Hyperpolarizability (β), Dipole Moment (μ)Design of new optical materials. physchemres.org
Chemical Reactivity DFT, Fukui FunctionsElectrophilicity Index (ω), HOMO/LUMO energiesGuiding synthetic functionalization. openresearchlibrary.org
Solubility/Lipophilicity Molecular Dynamics (MD), Free Energy PerturbationCalculated logP, Solvation Free EnergyProcess development, formulation science.

Scale-Up Considerations for Industrial Application (focused on chemical process, not production for biological use)

The transition from laboratory-scale synthesis to industrial production presents significant challenges. For a multi-step synthesis required for a substituted molecule like this compound, process optimization is critical. Reviews of benzofuran synthesis highlight various catalytic strategies that could be amenable to scale-up. nih.govacs.org

Key challenges and research directions include:

Catalyst Efficiency and Recovery: Many benzofuran syntheses rely on transition metal catalysts (e.g., palladium, copper, rhodium). nih.gov Research into heterogeneous catalysts or catalysts that are effective at very low loadings would be crucial for a cost-effective and sustainable industrial process.

Atom Economy: Evaluating synthetic routes based on atom economy is essential. Domino or one-pot reactions that form multiple bonds in a single operation are highly desirable for minimizing waste and simplifying purification.

Purification: Developing non-chromatographic purification methods, such as crystallization or distillation, is a critical step for large-scale production to be economically viable.

Process Safety: A thorough evaluation of the thermal stability of intermediates and the potential for runaway reactions is necessary before any process is implemented on a large scale.

Computational Design of Novel Derivatives with Tailored Chemical Properties

Computational chemistry provides the tools to design novel derivatives of this compound in silico before committing resources to their synthesis. This approach allows for the systematic tuning of chemical properties.

Future research can be directed towards:

Tuning Electronic Properties: By systematically varying substituents on the benzene (B151609) ring, the HOMO-LUMO gap can be tuned. For example, adding electron-donating groups would be predicted to lower the gap, red-shifting the absorption spectrum, which could be useful for dye or sensor applications.

Modifying the Linker: Replacing the acetic acid group with other linkers (e.g., phosphonic acid, acetylacetonate) could alter the molecule's binding affinity to different surfaces or metal centers, enabling the creation of a diverse library of materials.

Exploring Isomeric Scaffolds: Computational studies can predict the relative stability and properties of isomers, for example, by moving the bromine atom to a different position on the benzofuran core, to identify candidates with more desirable characteristics. Such computational studies have been performed for other benzofuran derivatives to guide synthesis. nih.govresearchgate.net

By pursuing these research avenues, the scientific community can unlock the full potential of this compound as a versatile platform for chemical innovation and materials science.

Potential for High-Throughput Screening in Materials Discovery

High-throughput screening (HTS) has emerged as a powerful tool for accelerating the discovery of new materials with desired properties. nih.govrsc.org In the context of this compound and its derivatives, HTS offers a significant opportunity to rapidly explore the vast chemical space and identify candidates for various materials science applications.

The benzofuran scaffold is a key structural motif in many organic electronic materials. mdpi.com Thiophene and furan-fused π-conjugated molecules, including benzothieno[3,2-b]benzofuran (BTBF) and its derivatives, have shown promise in this area due to their stability, planarity, and excellent charge transport properties. mdpi.com By systematically modifying the substituents on the this compound core, a library of new compounds can be generated. HTS techniques can then be employed to screen these libraries for properties relevant to organic electronics, such as conductivity, charge mobility, and optical properties. For example, computational HTS can be used to predict the electronic properties of a large number of virtual compounds, allowing for the down-selection of the most promising candidates for synthesis and experimental validation. rsc.org

The application of HTS is not limited to electronic materials. This methodology has been successfully used to discover novel fouling-resistant surfaces. nih.gov By grafting a library of monomers onto a surface, researchers can rapidly screen for coatings that resist the adsorption of proteins and other foulants. Given the structural features of this compound, its derivatives could be explored as building blocks for new polymer materials with tailored surface properties.

The successful implementation of HTS for materials discovery based on the this compound scaffold will depend on several factors. Firstly, the development of efficient and modular synthetic routes to generate diverse libraries of compounds is essential. The challenges in regioselectivity and chemoselectivity discussed in the previous section will need to be addressed to enable the systematic variation of substituents. Secondly, the availability of high-throughput characterization techniques is crucial for rapidly assessing the properties of the synthesized materials. This may include automated spectroscopic and microscopic techniques, as well as custom-designed assays for specific material properties.

The future of materials discovery for benzofuran derivatives lies in the integration of automated synthesis, high-throughput screening, and computational modeling. This synergistic approach will enable the rapid exploration of structure-property relationships and the rational design of new materials with enhanced performance for a wide range of applications.

Q & A

Basic Research Questions

Q. How can researchers design a synthetic route for (2-bromo-5-ethyl-1-benzofuran-3-yl)acetic acid?

  • Methodology : Begin with a benzofuran scaffold and introduce substituents via sequential reactions. For example:

Ethylation : Use Friedel-Crafts alkylation or cross-coupling reactions to introduce the ethyl group at the 5-position of benzofuran.

Bromination : Employ electrophilic bromination (e.g., NBS or Br₂ with a Lewis acid) at the 2-position.

Acetic acid side-chain introduction : Utilize nucleophilic substitution or condensation reactions to attach the acetic acid moiety at the 3-position.

  • Validate intermediates via NMR and mass spectrometry. Reference analogous syntheses of bromo-ethyl benzofuran derivatives .

Q. What experimental techniques are critical for confirming the crystal structure of this compound?

  • Methodology :

Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation or diffusion methods.

Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.

Structure refinement : Apply programs like SHELXL for refining atomic coordinates and thermal parameters .

Validation : Cross-check bond lengths/angles with similar benzofuran derivatives (e.g., 2-(5-methyl-1-benzofuran-3-yl)acetic acid ).

Q. How can solubility and thermal stability be systematically evaluated?

  • Methodology :

Solubility : Test in polar (water, DMSO) and non-polar solvents (hexane) using UV-Vis spectroscopy or gravimetric analysis.

Thermal stability : Perform differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to determine melting points and decomposition temperatures.

  • Compare results with structurally related compounds, such as 2-(5-cyclohexyl-1-benzofuran-2-yl)acetic acid .

Advanced Research Questions

Q. How can researchers resolve contradictions between NMR and mass spectrometry data during characterization?

  • Methodology :

NMR analysis : Assign peaks using 2D techniques (COSY, HSQC) to confirm connectivity. For bromine’s isotopic pattern, compare experimental vs. theoretical splitting.

High-resolution mass spectrometry (HRMS) : Use electrospray ionization (ESI) or MALDI-TOF to verify molecular ion peaks.

Crystallographic validation : Cross-reference NMR assignments with SCXRD-derived bond distances (e.g., C-Br bond length ~1.89 Å ).

Q. What strategies optimize reaction yields while minimizing side products in bromination steps?

  • Methodology :

Reaction monitoring : Use in-situ FTIR or HPLC to track bromination progress.

Condition optimization : Adjust temperature (0–25°C), solvent (DCM or acetic acid), and stoichiometry (1.1–1.3 eq Br₂).

Byproduct analysis : Identify halogenated byproducts via GC-MS and suppress them using radical inhibitors (e.g., TEMPO) .

Q. How can computational chemistry predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology :

DFT calculations : Use Gaussian or ORCA to model transition states and activation energies for substitution at the 3-acetic acid position.

Molecular docking : Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina.

Benchmarking : Validate predictions against experimental kinetic data from analogous reactions (e.g., 3-bromophenylacetic acid derivatives ).

Q. What advanced spectroscopic techniques elucidate electronic effects of the bromo-ethyl substituents?

  • Methodology :

UV-Vis spectroscopy : Compare absorption spectra with non-brominated analogs to assess conjugation disruption.

Electrochemical analysis : Perform cyclic voltammetry to measure redox potentials influenced by bromine’s electron-withdrawing effect.

XPS : Characterize bromine’s binding energy (Br 3d ~70 eV) to confirm covalent bonding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.